[[(3r,4r,5s,6r)-3-(Butanoylamino)-4,5-Dihydroxy-6-(Hydroxymethyl)oxan-2-Ylidene]amino] N-Phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[(3R,4R,5S,6R)-3-(butanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate: is a complex organic compound belonging to the class of N-acyl amines . This compound is characterized by its unique structure, which includes a butanoylamino group, dihydroxy functionalities, and a phenylcarbamate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[(3R,4R,5S,6R)-3-(butanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate typically involves multiple steps:
Formation of the oxan-2-ylidene core: This step involves the cyclization of a suitable precursor to form the oxan-2-ylidene ring.
Introduction of the butanoylamino group: This is achieved through an amidation reaction, where a butanoyl chloride reacts with an amine group.
Addition of dihydroxy functionalities: Hydroxyl groups are introduced through selective oxidation reactions.
Attachment of the phenylcarbamate moiety: This is done via a carbamation reaction, where phenyl isocyanate reacts with a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Scale-up: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine
Drug Development: Due to its unique structure, the compound is being explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which [[(3R,4R,5S,6R)-3-(butanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate exerts its effects involves interaction with molecular targets such as enzymes. For example, it may inhibit the activity of beta-hexosaminidase by binding to its active site, thereby preventing substrate access . This inhibition can lead to various biological effects, depending on the role of the enzyme in physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-acyl amines: Compounds with a fatty acid moiety linked to an amine group.
Oxanes: Compounds containing an oxan-2-ylidene ring.
Phenylcarbamates: Compounds with a phenylcarbamate moiety.
Uniqueness
What sets [[(3R,4R,5S,6R)-3-(butanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate apart is its combination of these structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H23N3O7 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[(Z)-[(3R,4R,5S,6R)-3-(butanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C17H23N3O7/c1-2-6-12(22)19-13-15(24)14(23)11(9-21)26-16(13)20-27-17(25)18-10-7-4-3-5-8-10/h3-5,7-8,11,13-15,21,23-24H,2,6,9H2,1H3,(H,18,25)(H,19,22)/b20-16-/t11-,13-,14-,15-/m1/s1 |
InChI Key |
ITVRELFVFCOUMV-ZVZWZHPPSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O |
Canonical SMILES |
CCCC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.